molecular formula C17H17F3O3 B4988420 1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene

1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene

Cat. No.: B4988420
M. Wt: 326.31 g/mol
InChI Key: LJUBCTDURVMGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is an organic compound characterized by its complex structure, which includes a methoxy group, a trifluoromethyl group, and a phenoxypropoxy linkage

Preparation Methods

The synthesis of 1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial production methods may vary, but they often involve similar principles, scaled up to accommodate larger quantities. The choice of reagents and conditions can be optimized to improve yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction typically involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common examples, often using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene can be compared to other compounds with similar structures, such as:

These compounds share some structural features but differ in their specific functional groups and overall reactivity. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.

Properties

IUPAC Name

1-methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O3/c1-21-14-6-8-15(9-7-14)22-10-3-11-23-16-5-2-4-13(12-16)17(18,19)20/h2,4-9,12H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUBCTDURVMGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.